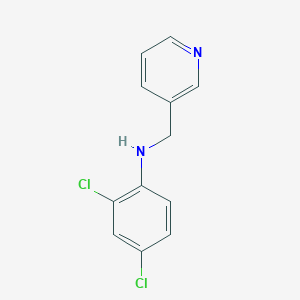

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline

Description

Contextual Significance in Organic and Medicinal Chemistry

The pyridine (B92270) scaffold is a ubiquitous heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for molecular interactions with biological targets and for improving the pharmacokinetic properties of drug candidates. nih.gov Pyridine and its derivatives are integral to a vast number of drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. globalresearchonline.net

Similarly, the aniline (B41778) scaffold has a long and storied history in medicinal chemistry. cresset-group.com Anilines are versatile intermediates in organic synthesis and are present in a multitude of approved drugs. cresset-group.com However, the aniline moiety can also be associated with metabolic instability, which presents a challenge in drug design. cresset-group.com The strategic combination of these two scaffolds into a single molecular entity, as seen in N-substituted (pyridin-3-ylmethyl)aniline compounds, offers chemists the opportunity to explore novel chemical space and potentially synergistic biological effects.

The specific compound, 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline, features a dichlorinated aniline ring. The introduction of halogen atoms, such as chlorine, into a molecule can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, which in turn can affect its biological activity. nih.gov

Historical Overview of Research Involving Aniline-Pyridyl Scaffolds

The journey of aniline and pyridine in the realm of science began in the 19th century. Aniline was first isolated in 1826, and pyridine was isolated from coal tar in the mid-19th century. Initially, the primary application of aniline was in the synthesis of dyes. The discovery of mauveine by William Henry Perkin in 1856, derived from aniline, marked the birth of the synthetic dye industry.

The entry of these scaffolds into medicinal chemistry was a later development. The concept of a "pharmacophore," an abstract description of molecular features necessary for biological activity, began to take shape in the early 20th century. researchgate.net Researchers started to recognize the therapeutic potential of synthetic compounds, and both pyridine and aniline derivatives were explored for their biological properties.

Detailed Research Findings on this compound

While extensive, detailed research publications focusing solely on this compound are not abundant in the public domain, available data from chemical databases and screening libraries provide valuable insights into its properties and potential applications.

The synthesis of this compound can be achieved through a reductive amination reaction. ontosight.ai This common synthetic route involves the reaction of 2,4-dichloroaniline (B164938) with pyridine-3-carbaldehyde in the presence of a reducing agent. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₂N₂ |

| Molecular Weight | 253.13 g/mol |

| ChEMBL ID | CHEMBL1456288 |

This data is compiled from publicly available chemical databases.

The primary area of research interest for this compound appears to be in the field of enzyme inhibition. ontosight.ai It has been identified as a potential inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery programs. ontosight.ai However, specific details regarding the enzymes it targets and the potency of its inhibitory activity are not extensively detailed in publicly accessible literature. The compound is often included in high-throughput screening campaigns, which aim to identify novel starting points for drug development. nih.govsemanticscholar.orgresearchgate.net

The structural features of this compound, namely the dichlorinated aniline ring and the pyridin-3-ylmethyl group, suggest that it may interact with protein targets through a combination of hydrophobic, hydrogen bonding, and π-stacking interactions. The chlorine atoms can enhance binding affinity through halogen bonding and by modulating the electronic properties of the aniline ring.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQDMSRGKGZQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324321 | |

| Record name | 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84324-64-1 | |

| Record name | 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 2,4 Dichloro N Pyridin 3 Ylmethyl Aniline Derivatives

Impact of Substituent Modifications on Biological Activity

Modifications on the Dichlorinated Aniline (B41778) Ring

The 2,4-dichloro-substituted aniline ring is a common fragment in kinase inhibitors, often designed to occupy a hydrophobic pocket in the enzyme's active site. The position and nature of the halogen atoms are critical for potency. In related kinase inhibitor scaffolds, the dichlorophenyl group is essential for maintaining high affinity. For instance, studies on analogous 4-anilinoquinazoline (B1210976) inhibitors show that substitutions on the aniline ring significantly influence potency. mdpi.com Small, lipophilic, electron-withdrawing groups on the aniline ring tend to enhance inhibitory activity. researchgate.net

However, the 2,4-dichloro substitution pattern may represent an optimal arrangement for certain targets, and further substitution can be detrimental. In a series of 4-(pyrazol-3-yl)-pyridines developed as c-Jun N-terminal kinase (JNK) inhibitors, which share an aniline moiety, the introduction of even a single fluoro-substituent onto the aniline ring resulted in a complete loss of activity against the JNK3 isoform. nih.gov This suggests that the electronic and steric profile of the dichlorinated ring in the parent compound is finely tuned for target engagement and that the binding pocket is highly sensitive to changes.

The need for a dichloro-aniline ring for high affinity has been noted in other contexts as well, such as in analogs of the PPARγ ligand INT131, where this moiety was deemed necessary for potent binding. nih.gov These findings collectively suggest that while the 2,4-dichloroaniline (B164938) moiety is a key pharmacophore, its modification is often challenging, with limited tolerance for additional substituents.

Table 1: Illustrative Impact of Aniline Ring Modifications in an Analogous Kinase Inhibitor Series Data inferred from SAR studies on 4-(pyrazol-3-yl)-pyridine JNK inhibitors which also feature an aniline component. nih.gov

| Compound ID | Aniline Ring Substitution | JNK3 IC50 (µM) |

|---|---|---|

| Analog A | Phenyl (unsubstituted) | 1.6 |

| Analog B | 3-Fluorophenyl | > 20 |

| Analog C | 4-Fluorophenyl | > 20 |

Modifications on the Pyridin-3-ylmethyl Moiety

The pyridin-3-ylmethyl group primarily serves to engage with the solvent-exposed region of a target protein, often forming crucial hydrogen bonds through its nitrogen atom, which can enhance both potency and solubility. The position of the nitrogen atom within the pyridine (B92270) ring is critical. In studies of arylpyridin-2-yl guanidine (B92328) derivatives, moving the phenyl group from position 6 of the pyridine ring to positions 3, 4, or 5 led to inactive compounds, highlighting the positional importance of substituents relative to the pyridine nitrogen. nih.gov

SAR studies on pyrazolo[1,5-a]pyrimidine-based inhibitors, which feature a similar N-(pyridin-2-ylmethyl)amine side chain, provide insights into potential modifications. mdpi.com

Positional Isomers : Moving the linker from the 3-position (as in the target compound) to the 2- or 4-position would significantly alter the vector and the ability of the nitrogen to act as a hydrogen bond acceptor, likely impacting activity. For example, N-(pyridin-4-ylmethyl)aniline derivatives have been explored in de novo design studies for KDR inhibitors. nih.gov

Ring Substitution : Adding substituents to the pyridine ring can modulate activity. In the pyrazolo[1,5-a]pyrimidine (B1248293) series, introducing aliphatic amine substituents at the 6'-position (ortho to the pyridine nitrogen) maintained activity. mdpi.com In contrast, a comprehensive review of pyridine derivatives with antiproliferative activity noted that electron-donating groups like -OMe and -OH can enhance activity, while bulky groups or additional halogens may be detrimental. semanticscholar.org

The development of a quantitative structure-activity relationship (QSAR) for a series of 9-(pyridin-2'-yl)-aminoacridines indicated that adding electron-withdrawing groups to the pyridine ring enhanced its interaction with DNA. researchgate.net This suggests that the electronic properties of the pyridine ring can be tuned to optimize interactions with biological targets.

Table 2: Effect of Pyridine Ring Substitution in an Analogous N-(pyridin-2-ylmethyl)amine Series Data inferred from SAR studies on pyrazolo[1,5-a]pyrimidine anti-mycobacterial compounds. mdpi.com

| Position on Pyridine Ring | Substituent Type | General Activity Trend |

|---|---|---|

| 6' (ortho to N) | Small aliphatic amines | Activity maintained |

| 5' (meta to N) | Varied electronic/lipophilic groups | Modest to good activity observed |

Role of Linker Heteroatoms and Alkyl Chains

The methylene (B1212753) (-CH2-) linker connecting the aniline nitrogen to the pyridine ring plays a role in establishing the correct geometry for binding to a target protein. While SAR data on linker modifications for the precise 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline scaffold is not extensively published, principles from related structures offer guidance.

In a series of arylpyridin-2-yl guanidine MSK1 inhibitors, introducing an alkyl spacer (e.g., changing from a direct phenyl connection to a benzyl (B1604629) or phenethyl group) resulted in inactive compounds, demonstrating the critical importance of maintaining a specific distance and orientation between the two aromatic systems. nih.gov

Modifying the linker by replacing the secondary amine (-NH-) with other heteroatoms, such as an amide, can have profound effects. In the development of PPARγ modulators, replacing a sulfonamide linker with an amide linker resulted in a complete loss of transactivation activity, likely due to changes in geometry from tetrahedral to planar sp2 hybridization. nih.gov This underscores the linker's role in dictating the three-dimensional conformation of the molecule. The introduction of different heteroatoms or extending the alkyl chain would alter the bond angles, rotational freedom, and hydrogen-bonding capacity of the linker, thereby affecting how the aniline and pyridine moieties are presented to the target's binding site.

Stereochemical Considerations in SAR

The parent compound, this compound, is achiral. Stereochemical considerations become relevant when chiral centers are introduced through modification of the scaffold. For instance, substitution on the methylene linker, such as replacing a hydrogen with a methyl group to create an ethyl linker, would introduce a chiral center.

While specific studies on chiral analogs of this compound are not prominent in the literature, the introduction of stereocenters is a well-established strategy in medicinal chemistry to improve potency and selectivity. Chiral molecules can adopt specific three-dimensional arrangements that lead to differential interactions with a chiral biological target, such as an enzyme active site. One enantiomer often exhibits significantly higher activity than the other (eutomer vs. distomer). For example, in the development of bedaquiline (B32110) analogues for anti-tubercular activity, which involves complex stereochemistry, the precise spatial arrangement of substituents is critical for efficacy. nih.gov Therefore, any modification to the linker or rings of the parent scaffold that creates a stereocenter would necessitate the separation and individual testing of the enantiomers to fully elucidate the SAR.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies for discovering novel, structurally distinct compounds while retaining the biological activity of a parent molecule. spirochem.comnamiki-s.co.jp These approaches can improve physicochemical properties, metabolic stability, or circumvent existing patents.

For this compound, these strategies can be applied to its core components:

Dichlorinated Aniline Ring Replacement : The 2,4-dichloroaniline moiety can be replaced with other bicyclic or heterocyclic systems that mimic its steric and electronic properties. Common replacements for a phenyl ring include other heteroaromatics like thiophene (B33073) or pyrimidine, which can alter metabolic stability. kuleuven.be In the context of kinase inhibitors, more complex fused ring systems like quinazoline, imidazo[1,2-b]pyridazine, or pyrazolo[1,5-a]pyrimidine have been successfully used as scaffold hops for aniline or related fragments to improve potency and drug-like properties. semanticscholar.orgnih.govnih.gov

Pyridin-3-ylmethyl Moiety Replacement : The pyridine ring is often considered a bioisostere of a phenyl ring. nih.gov Conversely, it can be replaced by other heterocycles to modulate properties. Replacing pyridine with a quinoline (B57606) ring has been shown to reduce CYP3A4 inhibition in certain molecular contexts. nih.gov In another example, replacing the quinoline A-ring of bedaquiline with various pyridine heterocycles was shown to retain anti-tubercular activity. nih.gov Saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, have been used to replace pyridine in drugs like Rupatadine, leading to dramatic improvements in solubility and metabolic stability. nih.gov

Table 3: Potential Bioisosteric Replacements and Scaffold Hops

| Original Moiety | Potential Replacement/Hop | Rationale for Replacement |

|---|---|---|

| 2,4-Dichloroaniline | Thieno[3,2-d]pyrimidine | Kinase hinge-binding motif, novel chemical space nih.gov |

| Imidazo[4,5-b]pyridine | Dual FLT3/Aurora kinase inhibitor scaffold nih.gov | |

| Quinazoline | Common core in kinase inhibitors mdpi.com | |

| Pyridine | Quinoline | Modulate metabolism (e.g., reduce CYP inhibition) nih.gov |

| Pyrazole | Improved physicochemical properties nih.gov | |

| 3-Azabicyclo[3.1.1]heptane | "Escape from flatland," improve solubility/stability nih.gov |

Biological Activity Spectrum and Pharmacological Profiles

Enzyme Inhibition Studies

The primary focus of research on 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline has been its capacity to act as an enzyme inhibitor. The following sections delineate its activity against specific enzyme classes, drawing from available scientific literature.

While direct and extensive research on the inhibitory activity of this compound against a broad panel of kinases is not widely documented in the available literature, the structural motifs of the compound are common in known kinase inhibitors. Scaffolds containing aniline (B41778) and pyridine (B92270) rings are frequently utilized in the design of molecules that target the ATP-binding site of kinases. For instance, various derivatives of aniline and pyridine have been investigated as inhibitors for kinases such as KDR and FLT3. The dichloro substitution on the aniline ring can influence binding affinity and selectivity within the kinase family. However, specific inhibitory concentration (IC50) values for this compound against kinases like SARS-CoV-2 Mpro, PfGSK3, PfPK6, Mer, Axl, Lck, the EPH family, p38-α, PI3Kδ, or mTOR are not detailed in the currently accessible research.

Table 1: Examples of Aniline/Pyridine-Containing Kinase Inhibitors (for Contextual Illustration) This table lists compounds structurally related to the article's subject to demonstrate the role of the aniline/pyridine scaffold in kinase inhibition. These are not data for this compound.

| Compound Class | Target Kinase | Reported Activity |

|---|---|---|

| Imidazo[4,5-b]pyridine Derivatives | FLT3-ITD | Submicromolar activity. |

| Arylurea Derivatives (containing pyridine) | KDR | Potent inhibition (e.g., IC50 = 0.0689 µM for compound 5a). |

| Imidazo[4,5-c]pyridine-2-ones | DNA-PK | Nanomolar inhibition. |

The compound this compound has been identified as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors. One notable example is its use in the synthetic pathway leading to ML323, a highly potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex. While this compound itself is a precursor and not ML323, its role in the synthesis highlights the utility of this chemical scaffold in developing deubiquitinase inhibitors. Direct studies detailing the inhibitory activity of this compound against USP1/UAF1 or other deubiquitinases have not been found. The research focus has been on its derivatives, which have shown significant activity. For example, ML323 exhibits an IC50 of 76 nM against USP1-UAF1 and allosterically inhibits the enzyme by binding to a cryptic site, which in turn disrupts the enzyme's active site.

There is a lack of specific research data on the direct inhibitory effects of this compound on DNA gyrase and topoisomerase enzymes. These enzymes are crucial for managing DNA topology and are validated targets for antimicrobial and anticancer drugs. Many compounds that inhibit these enzymes feature heterocyclic ring systems. For instance, the quinolone class of antibiotics targets DNA gyrase, while compounds like acridines and camptothecin (B557342) derivatives are known topoisomerase inhibitors. The pyridine and aniline components of this compound are present in various biologically active molecules, but its efficacy as a DNA gyrase or topoisomerase inhibitor remains to be specifically determined through targeted screening and enzymatic assays.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis for cell wall synthesis, making it a key target for anti-tuberculosis drug discovery. Inhibitors of DprE1 often contain nitroaromatic groups or other specific chemical scaffolds like benzothiazinones. A direct investigation into the DprE1 inhibitory activity of this compound does not appear in the available scientific literature. Therefore, its potential to inhibit this specific enzyme is currently uncharacterized.

Cytochrome P450 enzymes, particularly CYP3A4, are central to the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Compounds containing aniline and pyridine structures are often assessed for their potential to inhibit CYP isoforms. While general principles suggest that such compounds could interact with the active site of CYP enzymes, specific data quantifying the inhibition of CYP3A4 or other isoforms by this compound, such as IC50 or Ki values, are not available in the reviewed literature. The metabolic profile and potential for CYP inhibition would need to be established through dedicated in vitro studies with human liver microsomes.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and insulin (B600854) sensitization. Modulators of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. While some aniline derivatives have been explored as PPAR modulators, there is no specific evidence in the scientific literature to suggest that this compound acts as a modulator of PPARγ. Its activity profile concerning this particular nuclear receptor has not been reported.

Antimicrobial Activities

Comprehensive searches of scientific databases did not yield specific studies detailing the antimicrobial activities of this compound.

Antibacterial Efficacy

There is currently no available data from published scientific literature that evaluates the in vitro or in vivo antibacterial efficacy of this compound. Studies determining its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various bacterial strains have not been reported.

Antitubercular Efficacy

Specific research investigating the efficacy of this compound against Mycobacterium tuberculosis has not been found in the available scientific literature. Consequently, data regarding its MIC or its potential as an antitubercular agent is not available.

Antifungal Efficacy

There are no published research findings on the antifungal properties of this compound. Information regarding its spectrum of activity against fungal pathogens is currently unavailable.

Antiviral Activities

Specific investigations into the antiviral properties of this compound against SARS-CoV-2 Mpro or Dengue Virus Serotype 2 are not documented in the current scientific literature. While numerous compounds are being explored as inhibitors for these viral targets, this specific molecule has not been identified in published screening or efficacy studies.

Antiparasitic Activities

Detailed research on the efficacy of this compound against parasitic organisms such as Trypanosoma cruzi or Plasmodium falciparum is not available in the public domain. Phenotypic screens or target-based assays involving this compound have not been reported.

Anti-Inflammatory Activities

There is no scientific literature available that describes the anti-inflammatory activities of this compound. Specifically, its potential role as a Bradykinin B2 receptor antagonist or a modulator of the chemokine receptor CXCR2 has not been investigated in published studies.

No Publicly Available Data on the Anticancer or Antiproliferative Activity of this compound

Following a comprehensive search of scientific literature, patent databases, and chemical registries, no specific data regarding the anticancer or antiproliferative activities of the chemical compound This compound could be located.

Extensive queries using the compound's name, CAS Number (84324-64-1), and other identifiers did not yield any published studies that have evaluated its effects on cancer cell lines or its potential to inhibit cell proliferation. Consequently, the creation of an article detailing its activity against specific cancer cell lines or its mechanisms of proliferation inhibition, as per the requested outline, is not possible.

While the broader classes of aniline and pyridine derivatives are subjects of significant interest in medicinal chemistry and are frequently investigated for potential anticancer properties, research detailing the biological activity of this specific 2,4-dichloro substituted molecule is not available in the public domain. Therefore, no data tables or detailed research findings on its pharmacological profile in the context of oncology can be provided.

Target Identification and Elucidation of Mechanism of Action

Biochemical Pathway Modulation

At present, there is no specific biochemical pathway that has been definitively identified as being modulated by 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline in the public scientific literature. The biological effects of aniline (B41778) derivatives can be diverse, and without targeted studies, any discussion on pathway modulation remains speculative. ontosight.ai The general biodegradation pathway for the parent compound, 2,4-dichloroaniline (B164938), involves dechlorination and oxidative deamination, but this is a metabolic pathway rather than a mechanism of therapeutic action. ethz.ch

Protein-Ligand Interaction Mechanisms

The interaction of a small molecule like this compound with a protein target is governed by a variety of non-covalent forces. These can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. The nitrogen atoms in the pyridine (B92270) ring and the aniline linker can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. The dichloro substitutions on the aniline ring significantly influence the electronic properties of the molecule and can contribute to specific interactions within a binding pocket.

While specific protein targets for this compound are not yet identified in published research, the broader class of pyridine derivatives has been investigated for the inhibition of various enzymes, such as cholinesterases. nih.gov The mechanism of such interactions often involves the ligand fitting into a specific pocket on the protein surface.

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Moieties Involved |

| Hydrogen Bonding | Pyridine Nitrogen, Aniline Nitrogen |

| π-π Stacking | Pyridine Ring, Dichlorophenyl Ring |

| Hydrophobic Interactions | Aromatic Rings, Methylene (B1212753) Linker |

| Halogen Bonding | Chlorine Atoms |

Allosteric Modulation versus Active Site Inhibition

Without a confirmed protein target and detailed kinetic studies, it is not possible to definitively classify this compound as either an allosteric modulator or an active site inhibitor.

Active site inhibition would involve the compound directly binding to the catalytic site of an enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's function.

Allosteric modulation , in contrast, involves binding to a site on the protein distinct from the active site. This binding event induces a conformational change in the protein that alters the activity of the active site, either enhancing (positive allosteric modulation) or reducing (negative allosteric modulation) it.

Given that many enzyme inhibitors with structures containing aniline and pyridine motifs act as competitive inhibitors by binding to the active site, this would be a plausible hypothesis for this compound. However, the possibility of allosteric modulation cannot be excluded without experimental evidence.

Medicinal Chemistry and Lead Optimization Strategies

Hit Identification and Validation

Hit identification is the initial stage where compounds that display a desired biological activity are discovered, often through high-throughput screening (HTS) of large compound libraries. Following identification, these "hits" undergo a validation process to confirm their activity and rule out false positives.

There is no specific information in the public domain detailing the initial identification of 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline as a hit from a high-throughput screening campaign. Consequently, data regarding its primary screening results, confirmation assays, or validation as a bona fide hit for a particular biological target are not available.

Lead Series Generation and Optimization

Once a hit is validated, medicinal chemists generate a "lead series" by synthesizing and testing analogues of the hit compound. This process aims to establish a structure-activity relationship (SAR), which describes how modifications to the chemical structure affect the compound's biological activity. Optimization focuses on improving potency, selectivity, and pharmacokinetic properties.

A review of scientific literature does not yield any studies focused on the generation of a lead series from this compound. There are no published reports on the synthesis of analogues or systematic SAR studies to optimize its potency or other drug-like properties. While research exists on other compounds containing dichloro-aniline or pyridine (B92270) moieties, this information is not directly applicable to the specific optimization of this compound. nih.govanu.edu.aumdpi.comrsc.orgmdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline, docking studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action. For instance, docking could be employed to screen this compound against a library of enzymes or receptors to predict its binding affinity and interaction modes.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures containing dichlorophenyl or pyridinyl moieties highlights the utility of this approach. For example, docking studies on other dichlorinated aniline (B41778) derivatives have successfully predicted their binding to various protein targets. researchgate.net These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For this compound, the pyridine (B92270) nitrogen and the secondary amine are likely to act as hydrogen bond acceptors and donors, respectively, while the dichlorophenyl ring can engage in hydrophobic and halogen bonding interactions within a protein's active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or complexed with a biological target, would reveal its conformational flexibility and the stability of its interactions. This method allows for the observation of molecular motion at an atomic level, which is crucial for understanding how the compound might adapt its shape to fit into a binding site or how its interactions with a target protein evolve over time.

For a molecule like this compound, MD simulations could be used to:

Assess the stability of a ligand-protein complex predicted by molecular docking.

Investigate the role of solvent molecules in the binding process.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Explore conformational changes in both the ligand and the target protein upon binding.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about the geometry, reactivity, and spectroscopic properties of this compound.

For this compound, DFT calculations could be used to determine:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or poor in electrons, which can indicate sites for electrophilic and nucleophilic attack.

Vibrational frequencies: Simulating the infrared (IR) spectrum of the molecule to aid in its experimental characterization.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound, based on findings for similar molecules.

| Property | Calculated Value (Hypothetical) | Method (Example) |

| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| HOMO Energy | -Y eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -Z eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (Y-Z) eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | D Debye | B3LYP/6-311++G(d,p) |

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of a target, LBVS can be performed using this compound as a template if it is known to be active. This involves searching for molecules in a database that have similar physicochemical properties or 2D/3D structures.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a relevant biological target is known, SBVS (which includes molecular docking) can be used to screen large compound libraries to identify potential binders. In this scenario, this compound could itself be part of a library being screened against a particular target.

Pharmacophore Modeling

Pharmacophore modeling is another crucial technique in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. If a set of molecules with known activity against a specific target includes this compound, a pharmacophore model could be developed. This model would define the essential chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for biological activity. This model could then be used to screen new compound libraries to find molecules that match the pharmacophore and are therefore likely to be active.

Solvent Contribution Analysis (e.g., WaterMap Analysis)

The role of water molecules in protein-ligand binding is critical. Solvent contribution analysis tools like WaterMap are used to calculate the thermodynamic properties of water molecules in the binding site of a protein. This analysis helps in understanding which water molecules are stable and which are unstable ("unhappy"). Displacing these "unhappy" water molecules with a ligand can lead to a significant gain in binding affinity.

For this compound, if a protein target is identified, WaterMap analysis of the binding site could guide the optimization of the molecule. For instance, modifying the substituents on the aniline or pyridine rings to better displace unstable water molecules could lead to the design of more potent analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves alkylation of 2,4-dichloroaniline with 3-(chloromethyl)pyridine under basic conditions (e.g., NaH or K₂CO₃). Solvent choice (e.g., DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios of reactants significantly impact yield. For example, excess pyridylmethyl chloride derivatives may reduce by-products like dialkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for aniline and pyridine rings), the NH proton (δ ~4.1 ppm, broad), and the methylene bridge (δ ~4.3 ppm, singlet). Coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) validate connectivity .

- X-ray crystallography : Crystallization from ethanol or DCM/hexane mixtures reveals dihedral angles between aromatic rings (e.g., 41–49°), hydrogen-bonding patterns (N–H⋯N), and molecular packing, as observed in structurally analogous compounds like 4-chloro-N-(2-pyridyl)aniline .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can predict electronic properties:

- HOMO-LUMO gaps : Chlorine substituents lower the LUMO energy, enhancing electrophilicity.

- Tautomerism : Assess stability of imine vs. amine forms using Gibbs free energy calculations.

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for reactivity in aqueous or DMSO environments .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer :

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time.

- Structure-activity relationship (SAR) : Compare analogs (e.g., nitro vs. chloro substituents) to identify pharmacophores. For example, dinitroaniline derivatives show microtubule disruption in plant cells, while chloro analogs may target kinases .

- Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity and in vivo models (e.g., Arabidopsis) for functional confirmation .

Q. What strategies optimize the purification of this compound, especially when dealing with alkylation by-products?

- Methodological Answer :

- By-product mitigation : Use mono-protected aniline derivatives to prevent dialkylation.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) separates closely eluting impurities.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, as demonstrated for N-(pyridin-3-ylmethyl)aniline derivatives .

Data Contradiction Analysis

Q. How should discrepancies in reported biological potencies of this compound be addressed?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, temperature).

- Crystallographic validation : Resolve ambiguous binding modes using co-crystallization with target proteins (e.g., tubulin or kinases) .

- Kinetic studies : Measure on/off rates (e.g., via stopped-flow spectroscopy) to distinguish true potency from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.